molecular formula C11H19Br2N5O2 B1340383 L-Histidyl-L-prolinamide dihydrobromide CAS No. 59760-04-2

L-Histidyl-L-prolinamide dihydrobromide

Cat. No. B1340383
CAS RN: 59760-04-2
M. Wt: 413.11 g/mol
InChI Key: VEUXRROWTMGTCK-CDEWPDHBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of L-Histidyl-L-prolinamide dihydrobromide is represented by the chemical formula C11H19Br2N5O2 . More detailed information about its structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

The physical and chemical properties of L-Histidyl-L-prolinamide dihydrobromide include its molecular structure (C11H19Br2N5O2) and its use in various biochemical investigations . More specific properties like melting point, boiling point, solubility, etc., might be found in specialized chemical databases.

Scientific Research Applications

CNS Effects and Drug Development Opportunities

L-Histidyl-L-prolinamide dihydrobromide is linked to thyrotropin-releasing hormone (TRH) and its analogs, which are recognized for their modulatory role as neuropeptides in the central nervous system (CNS). Research indicates significant potential for therapeutic interventions in a range of brain and spinal cord maladies using agents derived from TRH. Efforts to enhance CNS effects through structural modifications of the endogenous peptide highlight the promise of these analogs in drug discovery and development (Prokai, 2002).

Organocatalysis in Chemical Reactions

L-Histidyl-L-prolinamide dihydrobromide derivatives, like L-prolinamide, have shown significant utility in organocatalysis. These derivatives, including substituted prolinamides and pyrrolidines, have been used in various chemical reactions, particularly in the synthesis of complex molecules. Research reviews emphasize the importance of these compounds in organocatalysis, especially in terms of their recoverability and reusability, which is critical in sustainable chemical processes (Gruttadauria, Giacalone, & Noto, 2008).

Receptor Modulation and Neuropharmacological Effects

Research on L-Histidyl-L-prolinamide dihydrobromide has revealed its significance in modulating TRH receptors. These receptors, when activated by compounds like L-Histidyl-L-prolinamide dihydrobromide, can influence the secretion of hormones such as TSH and prolactin. Their role extends beyond endocrine regulation to acting as modulatory neuropeptides in the CNS, suggesting potential applications in neuropharmacology and the treatment of neurological disorders (Hanyaloglu & Eidne, 2008).

Application in Stem Cell Research for Disease Treatment

In the field of stem cell research, derivatives of L-Histidyl-L-prolinamide dihydrobromide have been evaluated for their therapeutic potential. For instance, in studies involving spinal muscular atrophy, a TRH analog increased SMN protein levels, suggesting a pathway for the treatment of this and potentially other neurodegenerative diseases. This highlights the peptide's role in advancing regenerative medicine and therapeutic applications in degenerative disorders (Ohuchi et al., 2016).

Contribution to Catalysis in Organic Chemistry

L-Histidyl-L-prolinamide dihydrobromide and its derivatives are also significant in catalysis, particularly in organic synthesis. Studies show their application in enantioselective aldol reactions, indicating their importance in the synthesis of chiral molecules, which is a key area in pharmaceutical manufacturing and organic chemistry. This research underscores the role of these compounds in enhancing the efficiency and selectivity of chemical reactions, which are critical in drug synthesis and industrial chemistry (Guillena, Hita, Nájera, & Viózquez,2008)

properties

IUPAC Name

(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carboxamide;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N5O2.2BrH/c12-8(4-7-5-14-6-15-7)11(18)16-3-1-2-9(16)10(13)17;;/h5-6,8-9H,1-4,12H2,(H2,13,17)(H,14,15);2*1H/t8-,9-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUXRROWTMGTCK-CDEWPDHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CC2=CN=CN2)N)C(=O)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CC2=CN=CN2)N)C(=O)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19Br2N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20541627
Record name L-Histidyl-L-prolinamide--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Histidyl-L-prolinamide dihydrobromide

CAS RN

59760-04-2
Record name L-Histidyl-L-prolinamide--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20541627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
N Kobayashi, N Sato, Y Fujimura, T Kihara, K Sugita… - Acs Omega, 2018 - ACS Publications
We have explored orally effective thyrotropin-releasing hormone (TRH) mimetics, showing oral bioavailability and brain penetration by structure–activity relationship (SAR) study on the …
Number of citations: 15 0-pubs-acs-org.brum.beds.ac.uk

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